molecular formula C10H10ClN B1584525 2-Naphthylammonium chloride CAS No. 612-52-2

2-Naphthylammonium chloride

Cat. No.: B1584525
CAS No.: 612-52-2
M. Wt: 179.64 g/mol
InChI Key: QKGIPGSKJBOHSL-UHFFFAOYSA-N
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Description

2-Naphthylammonium chloride: is an organic compound that contains a naphthalene ring structure with an amino group attached to the second carbon atom. This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylammonium chloride can be synthesized through the reaction of 2-naphthol with ammonium chloride in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylammonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form 2-naphthylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: 2-Naphthylamine.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthylammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-naphthylammonium chloride involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, affecting their function and stability.

Comparison with Similar Compounds

    2-Naphthylamine: Similar structure but lacks the chloride ion.

    2-Naphthol: Contains a hydroxyl group instead of an amino group.

    1-Naphthylamine: Amino group attached to the first carbon atom of the naphthalene ring.

Uniqueness: 2-Naphthylammonium chloride is unique due to the presence of both the amino group and the chloride ion, which allows for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

612-52-2

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

naphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H

InChI Key

QKGIPGSKJBOHSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N.Cl

612-52-2

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthylammonium chloride
Reactant of Route 5
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Reactant of Route 6
2-Naphthylammonium chloride

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